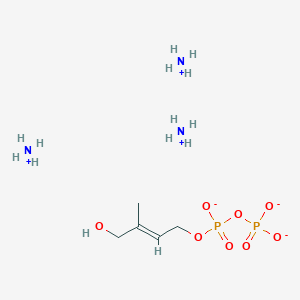

HDMAPP (sel d'ammonium)

Vue d'ensemble

Description

HDMAPP (sel d'ammonium), également connu sous le nom d'acide diphosphorique, mono [(2E)-4-hydroxy-3-méthyl-2-butényl] ester, sel triammonium, est un métabolite de la voie microbienne du dioxyxylulose-phosphate. Cette voie est analogue à la voie de l'isopentényl pyrophosphate chez les mammifères. HDMAPP est un ligand non peptidique, également appelé phosphoantigène, qui se lie au récepteur des cellules T sur les lymphocytes sanguins périphériques Vγ9Vδ2 avec une forte affinité .

Applications De Recherche Scientifique

HDMAPP has several scientific research applications, including:

Mécanisme D'action

Target of Action

HDMAPP (ammonium salt), also known as HMBPP triammonium, primarily targets γδ-T lymphocytes . These are a type of T cell in the immune system that play a crucial role in the body’s adaptive immunity. They are particularly effective activators of γδ-T cells .

Mode of Action

HDMAPP is a non-peptide ligand, also referred to as a phosphoantigen, that binds to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity . This binding induces the expansion of human memory Vγ9Vδ2 T cells .

Biochemical Pathways

HDMAPP is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals . It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants .

Pharmacokinetics

The pyrophosphonate moiety in HDMAPP is much less susceptible to chemical or enzymatic hydrolysis than its pyrophosphate counterpart . As a result, HDMAPP is much more stable in solution and in vascular circulation . This stability likely contributes to its bioavailability.

Result of Action

The binding of HDMAPP to the T cell receptor stimulates the synthesis of tumor necrosis factor (TNF-α) by γδ-T lymphocytes . This results in an increase in the number of circulating γδ-T cells in vivo .

Analyse Biochimique

Biochemical Properties

HMBPP triammonium is a potent stimulator of gamma delta T cells, specifically the Vγ9Vδ2 T cells. These T cells are a major population in peripheral blood and play a crucial role in the immune response. HMBPP triammonium interacts with the butyrophilin 3A1 (BTN3A1) protein, which is essential for the activation of Vγ9Vδ2 T cells. The binding of HMBPP triammonium to the B30.2 domain of BTN3A1 triggers a conformational change that leads to the activation of these T cells .

Cellular Effects

HMBPP triammonium has significant effects on various types of cells and cellular processes. It induces the expansion of human memory Vγ9Vδ2 T cells and enhances their ability to lyse malignant cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, HMBPP triammonium can increase the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for the immune response .

Molecular Mechanism

The molecular mechanism of HMBPP triammonium involves its binding to the B30.2 domain of BTN3A1. This binding induces a conformational change in BTN3A1, which then interacts with the T cell receptor (TCR) on Vγ9Vδ2 T cells. This interaction triggers a signaling cascade that leads to the activation and proliferation of these T cells. Additionally, HMBPP triammonium can modulate gene expression by influencing the activity of transcription factors involved in the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HMBPP triammonium can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that HMBPP triammonium is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to HMBPP triammonium can lead to sustained activation of Vγ9Vδ2 T cells, which may have implications for immune response and cellular function .

Dosage Effects in Animal Models

The effects of HMBPP triammonium vary with different dosages in animal models. At low doses, HMBPP triammonium can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, including excessive activation of T cells and potential damage to tissues. Studies have shown that there is a threshold dose above which the adverse effects of HMBPP triammonium become more pronounced .

Metabolic Pathways

HMBPP triammonium is involved in the MEP pathway of isoprenoid biosynthesis. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted into 2-C-methyl-D-erythritol-4-phosphate (MEP). HMBPP triammonium is produced from MEP by the action of the enzyme HMB-PP synthase (IspG). It is then converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by HMB-PP reductase (IspH) .

Transport and Distribution

HMBPP triammonium is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the BTN3A1 protein, which facilitates its transport to the cell surface where it can interact with T cells. The distribution of HMBPP triammonium within tissues is influenced by its solubility and stability, as well as the presence of specific transporters that facilitate its movement across cellular membranes .

Subcellular Localization

HMBPP triammonium is localized in various subcellular compartments, including the cytoplasm and the cell membrane. Its activity and function are influenced by its localization within these compartments. For instance, the interaction of HMBPP triammonium with BTN3A1 occurs at the cell membrane, which is crucial for the activation of Vγ9Vδ2 T cells. Additionally, HMBPP triammonium may be targeted to specific organelles through post-translational modifications that direct its localization .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

HDMAPP est synthétisé par une série de réactions chimiques impliquant la voie microbienne du dioxyxylulose-phosphate. La synthèse implique la conversion du pyrophosphate de 4-hydroxy-3-méthyl-2-butényl en HDMAPP en utilisant des enzymes spécifiques et des conditions de réaction .

Méthodes de production industrielle

La production industrielle de HDMAPP implique des procédés de fermentation microbienne où des bactéries ou des plantes sont utilisées pour produire le composé. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

HDMAPP subit diverses réactions chimiques, notamment :

Oxydation : HDMAPP peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir HDMAPP en d'autres composés apparentés.

Substitution : HDMAPP peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de HDMAPP, qui ont des propriétés biologiques et chimiques différentes .

Applications de recherche scientifique

HDMAPP a plusieurs applications de recherche scientifique, notamment :

Immunologie : HDMAPP est utilisé comme phosphoantigène pour étudier l'activation et l'expansion des cellules T Vγ9Vδ2.

Microbiologie : Il est utilisé pour étudier la voie microbienne du dioxyxylulose-phosphate et son rôle dans le métabolisme microbien.

Mécanisme d'action

HDMAPP exerce ses effets en se liant au récepteur des cellules T sur les lymphocytes sanguins périphériques Vγ9Vδ2 avec une forte affinité. Cette liaison induit l'expansion des cellules T Vγ9Vδ2 de la mémoire humaine. Le composé est résistant aux protéases et sensible aux phosphatases, ce qui le rend stable et efficace dans ses fonctions biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrophosphate d'isopentényle : Un autre phosphoantigène qui active les cellules γδ-T.

(E)-hydroxy-diméthyl-allyl pyrophosphate : Un dérivé apparenté qui est efficace pour activer les cellules γδ-T.

Unicité de HDMAPP

HDMAPP est unique en raison de sa liaison à forte affinité au récepteur des cellules T et de sa stabilité en tant que pyrophosphate résistant aux protéases et sensible aux phosphatases. Cela en fait un activateur puissant des cellules T Vγ9Vδ2 et un outil précieux dans la recherche immunologique .

Propriétés

IUPAC Name |

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBALCNFFTVQJJ-JZWSQSCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.